
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of an azetidine ring, an amino group, and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves nucleophilic substitution reactions using trifluoromethyl-substituted benzene derivatives.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the azetidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-N-(1-(4-fluorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-chlorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-methylphenyl)ethyl)azetidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.
Eigenschaften
CAS-Nummer |
920320-50-9 |
|---|---|
Molekularformel |
C13H16F3N3O |
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
3-amino-N-[1-[4-(trifluoromethyl)phenyl]ethyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C13H16F3N3O/c1-8(18-12(20)19-6-11(17)7-19)9-2-4-10(5-3-9)13(14,15)16/h2-5,8,11H,6-7,17H2,1H3,(H,18,20) |
InChI-Schlüssel |
UUNXGWIUNZCZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)N2CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
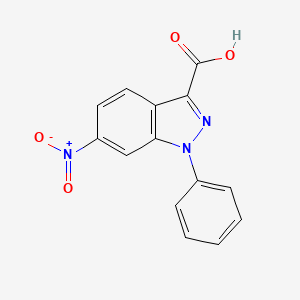
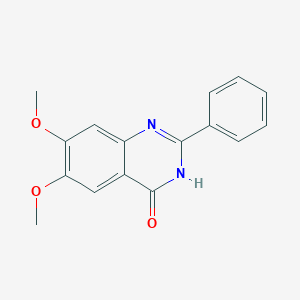

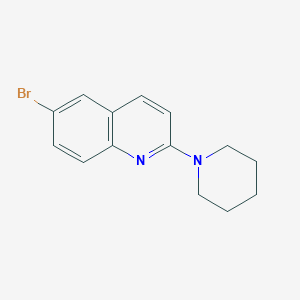
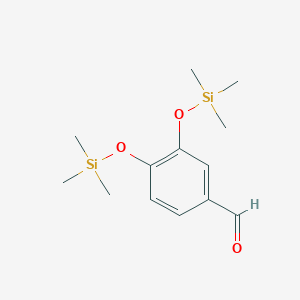
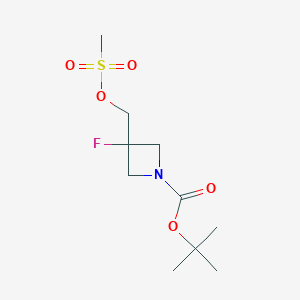


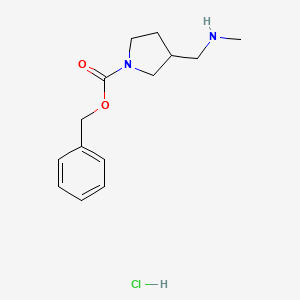



![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
